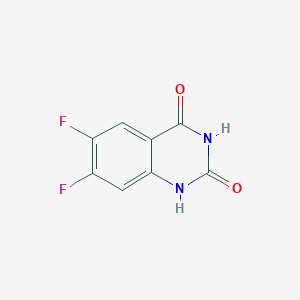

6,7-difluoroquinazoline-2,4(1H,3H)-dione

Description

Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold in Medicinal Chemistry

The quinazoline (B50416) framework, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the development of therapeutic agents. researchgate.net Specifically, the quinazoline-2,4(1H,3H)-dione derivative is recognized as a key scaffold due to its diverse pharmacological activities. nih.gov This structural motif is present in numerous molecules that have been investigated for a wide array of therapeutic applications.

Researchers have successfully synthesized and evaluated various derivatives of the quinazoline-2,4(1H,3H)-dione scaffold, revealing its potential to inhibit a range of biological targets. These derivatives have demonstrated activities including, but not limited to, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive effects. nih.gov For instance, certain derivatives have been identified as inhibitors of poly ADP ribose polymerase (PARP), which is effective for breast cancer treatment, while others act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, targets in cancer therapy. mdpi.comtandfonline.com The versatility of this scaffold allows for modifications at various positions, enabling chemists to fine-tune the biological activity and pharmacokinetic profiles of the resulting compounds. nih.gov

| Therapeutic Area | Specific Activity/Target | Reference |

|---|---|---|

| Oncology | Anticancer, PARP Inhibitors, c-Met/VEGFR-2 TK Inhibitors | nih.govmdpi.comtandfonline.comrsc.org |

| Infectious Diseases | Antimicrobial, Antibacterial (Gyrase and DNA Topoisomerase IV Inhibitors) | nih.gov |

| Neurology | Anticonvulsant | researchgate.netnih.gov |

| Inflammation | Anti-inflammatory | nih.gov |

| Cardiovascular | Antihypertensive, Antiplatelet | nih.gov |

| Endocrinology | Antidiabetic (Alpha-amylase and Alpha-glucosidase inhibition) | mdpi.com |

| Other | Antioxidant, 5-HT3A Receptor Antagonist | nih.gov |

Rationale for Fluorination in Chemical Biology and Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely used and established tactic in medicinal chemistry to enhance a molecule's therapeutic potential. tandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence the pharmacokinetic and physicochemical properties of a compound. tandfonline.comnih.gov More than 20% of all pharmaceutical drugs contain fluorine. news-medical.net

Introducing fluorine can lead to improved metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes. nih.gov This increased stability can extend the drug's half-life in the body. news-medical.net Furthermore, fluorination can increase a molecule's lipophilicity, which may enhance its ability to permeate biological membranes and cross the blood-brain barrier. benthamscience.comresearchgate.net The powerful electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which can improve oral bioavailability and target-binding affinity. researchgate.netmdpi.com The judicious placement of fluorine can therefore be a critical tool for optimizing a lead compound into a viable drug candidate. researchgate.net

| Property Modified | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increases stability by blocking metabolic sites, leading to a longer half-life. | nih.govnews-medical.netresearchgate.net |

| Binding Affinity | Can enhance binding to target proteins through unique electrostatic interactions. | nih.govbenthamscience.com |

| Lipophilicity & Permeability | Often increases lipophilicity, which can improve membrane permeation. | benthamscience.comresearchgate.net |

| pKa Modulation | The strong electron-withdrawing effect can lower the pKa of nearby amines, affecting solubility and receptor interaction. | researchgate.netmdpi.com |

| Conformation | Can influence the molecule's preferred shape or conformation, which can be important for target binding. | researchgate.net |

Overview of Research Trajectories for 6,7-Difluoroquinazoline-2,4(1H,3H)-dione and Related Fluorinated Quinazolinediones

The specific compound 6,7-difluoroquinazoline-2,4(1H,3H)-dione represents a logical progression in the field, combining the proven quinazoline-2,4(1H,3H)-dione scaffold with the benefits of fluorination. Research into fluorinated quinazolines and their analogues is an active area, with studies exploring their potential as anticancer, antibacterial, and antimalarial agents. researchgate.netresearchgate.net For example, a study on fluorinated 2-styryl 4(3H)-quinazolinone identified it as a promising candidate for treating oral cancer. nih.gov

The research trajectory for compounds like 6,7-difluoroquinazoline-2,4(1H,3H)-dione involves several key stages. The initial phase typically includes the design and synthesis of the molecule. Synthetic strategies for related fluorinated quinazolines often involve using fluorinated precursors, such as derivatives of anthranilic acid. researchgate.net Following successful synthesis and structural confirmation, the compound would undergo a battery of in vitro biological evaluations. Drawing from the known activities of the parent scaffold, these tests would likely screen for efficacy against cancer cell lines, various bacterial strains, and other relevant biological targets. The difluoro substitution pattern at the 6 and 7 positions is of particular interest as modifications in this region of the quinazoline ring are known to influence activity. Further research would aim to establish a structure-activity relationship (SAR), clarifying how the fluorine atoms contribute to the molecule's biological profile and potential as a therapeutic agent.

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCDFHYCPSGVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6,7 Difluoroquinazoline 2,4 1h,3h Dione

Established Synthetic Routes to 6,7-Difluoroquinazoline-2,4(1H,3H)-dione Core

The construction of the quinazoline-2,4(1H,3H)-dione ring system is typically achieved through cyclization reactions involving appropriately substituted anthranilic acid precursors.

The most direct and common approach to synthesizing the 6,7-difluoroquinazoline-2,4(1H,3H)-dione core begins with 2-amino-4,5-difluorobenzoic acid. This precursor contains the necessary difluorinated benzene (B151609) ring and an ortho-amino acid arrangement primed for cyclization. One established method involves the reaction of the 2-amino-4,5-difluorobenzoic acid with a source of carbonyl groups that facilitates the formation of the dione (B5365651) structure. For instance, reacting the aminobenzoic acid with urea (B33335) or its derivatives at elevated temperatures can lead to the formation of the desired quinazolinedione. Similarly, phosgene (B1210022) equivalents like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective reagents for this transformation, first forming an intermediate isatoic anhydride (B1165640) which then reacts with a nitrogen source to complete the heterocyclic ring. nih.govmdpi.com

The key step in forming the quinazoline-2,4(1H,3H)-dione ring is the cyclization process. This can be accomplished through several pathways, often depending on the chosen reagents.

Reaction with Isocyanates: 2-Amino-4,5-difluorobenzoic acid can be treated with isocyanates. This reaction typically forms an intermediate urea derivative which then undergoes intramolecular cyclization upon heating or treatment with acid or base to yield the N-3 substituted quinazolinedione. researchgate.net

Reaction with Phosgene Equivalents: Reagents like triphosgene react with 2-amino-4,5-difluorobenzoic acid to form an intermediate isatoic anhydride. This anhydride can then be reacted with an amine (or ammonia) to open the ring, followed by a second cyclization to yield the quinazolinedione. nih.govmdpi.com A variation involves reacting a 2-aminobenzamide (B116534) with triphosgene, which also leads to the dione structure. mdpi.com

Carbon Dioxide as a C1 Source: In more modern, greener approaches, carbon dioxide (CO2) has been utilized as a C1 source for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminoaromatic compounds, often requiring catalytic activation under specific temperature and pressure conditions. researchgate.net

These cyclization reactions provide a versatile toolkit for accessing the core scaffold, with the choice of method often dictated by the desired substitution pattern and reaction scale.

Table 1: Common Reagents for Cyclization of Anthranilic Acid Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Reagent | Key Intermediate | Resulting Scaffold |

|---|---|---|---|

| 2-Aminobenzoic Acid | Urea | - | Quinazoline-2,4(1H,3H)-dione |

| 2-Aminobenzoic Acid | Isocyanate | N-Aryl Urea | N3-Substituted Quinazoline-2,4(1H,3H)-dione |

| 2-Aminobenzoic Acid | Triphosgene | Isatoic Anhydride | Quinazoline-2,4(1H,3H)-dione |

| 2-Aminobenzamide | Triphosgene | - | Quinazoline-2,4(1H,3H)-dione |

While routes starting from 2-amino-4,5-difluorobenzoic acid are prevalent, alternative methods provide access to the core structure from different precursors. One such approach begins with 3,4-difluorophenyl isothiocyanate. mdpi.com This starting material can undergo a series of transformations, including reaction with a malonate ester, to build the heterocyclic ring system, ultimately yielding the desired quinoline (B57606) or quinazoline (B50416) framework after several steps. mdpi.com Another advanced strategy involves an acid-mediated [4+2] annulation reaction, which can construct the quinazoline skeleton from components like N-benzyl cyanamides and 2-amino aryl ketones, offering a different disconnection approach to the target scaffold. mdpi.com

Functionalization and Derivatization Strategies for 6,7-Difluoroquinazoline-2,4(1H,3H)-dione Analogs

Once the 6,7-difluoroquinazoline-2,4(1H,3H)-dione core is synthesized, its nitrogen and carbon atoms offer sites for further functionalization to generate a library of analogs.

The nitrogen atoms at the N-1 and N-3 positions of the quinazolinedione ring are common sites for derivatization. N-alkylation is typically achieved by treating the parent dione with an alkyl halide (e.g., methyl iodide, ethyl chloroacetate (B1199739), benzyl (B1604629) chloride) in the presence of a base. nih.govjuniperpublishers.com The choice of base and solvent can influence the regioselectivity of the alkylation (N-1 vs. N-3). Common bases include potassium carbonate (K2CO3), cesium carbonate, and sodium hydride (NaH), often used in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). juniperpublishers.combeilstein-journals.orgscispace.com For instance, alkylation with ethyl chloroacetate in DMF with potassium carbonate is a standard method for introducing ester functionalities at the nitrogen positions. nih.govjuniperpublishers.com Subsequent hydrazinolysis of the resulting ester can yield a key hydrazide intermediate, which serves as a versatile building block for synthesizing more complex heterocyclic systems at the N-1 and N-3 positions. nih.gov

Table 2: Conditions for N-Alkylation of Quinazolinone Scaffolds This table is interactive. You can sort and filter the data.

| Alkylating Agent | Base | Solvent | Position(s) Alkylated |

|---|---|---|---|

| Ethyl Chloroacetate | K2CO3 | DMF | N-1, N-3 |

| Benzyl Chloride | K2CO3 / Cs2CO3 | DMF | N-3 |

| Methyl Iodide | Tetramethylguanidine | Chloroform | N-1 |

| Various Alkyl Halides | NaH | THF | Predominantly N-1 |

Introducing carbon-based substituents directly onto the difluorinated aromatic ring of the pre-formed quinazolinedione is challenging. A more effective strategy involves incorporating the desired functionality into the starting materials before the cyclization step. For example, to generate C-6 or C-7 substituted analogs, one can start with a correspondingly substituted anthranilic acid, such as a bromoanthranilic acid. nih.gov After the formation of the bromo-quinazoline-2,4(1H,3H)-dione, the bromine atom serves as a handle for modern cross-coupling reactions. The Suzuki coupling reaction, which uses a palladium catalyst to couple the bromo-derivative with various arylboronic acids, is a powerful method for introducing diverse aryl or heteroaryl groups at these positions. nih.gov This approach allows for the systematic exploration of structure-activity relationships by modifying the substitution pattern on the carbocyclic portion of the molecule. nih.gov

Synthesis of Quinazoline-2,4(1H,3H)-dione Dimers and Asymmetric Dimers

While the scientific literature does not provide specific examples of the direct synthesis of covalently linked dimers or asymmetric dimers of 6,7-difluoroquinazoline-2,4(1H,3H)-dione, methodologies for the N1, N3-bis-substitution of the parent quinazoline-2,4(1H,3H)-dione scaffold are well-documented. These methods provide a foundational strategy for creating structures where two functional groups are attached to the core, which could be conceived as precursors to or forms of dimeric structures.

A common approach involves the sequential N-alkylation of quinazoline-2,4(1H,3H)-dione. nih.govnih.gov The process typically begins with the deprotonation of the nitrogen atoms at positions 1 and 3, followed by reaction with an appropriate electrophile. For instance, the parent dione can be treated with reagents like ethyl chloroacetate or benzyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). nih.govnih.gov This yields N1, N3-bis(substituted) quinazoline-2,4(1H,3H)-dione derivatives. These derivatives can then undergo further chemical transformations. For example, ester-substituted side chains can be converted to acetohydrazides, which can then be cyclized to form other heterocyclic systems, effectively creating a complex, multi-substituted molecule. nih.gov

The following table outlines examples of N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives, which illustrates the synthetic approach.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione | 1) K2CO3, DMF 2) Ethyl chloroacetate | Diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate | nih.gov |

| Quinazoline-2,4(1H,3H)-dione | 1) K2CO3, DMF 2) Benzyl bromoacetate | Dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate | nih.gov |

| 6-Bromoquinazoline-2,4(1H,3H)-dione | 1) K2CO3, DMF 2) Benzyl bromoacetate | Dibenzyl 2,2'-(6-bromo-2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate | nih.gov |

Mechanistic Investigations of 6,7-Difluoroquinazoline-2,4(1H,3H)-dione Synthesis

Detailed mechanistic studies specifically for the synthesis of 6,7-difluoroquinazoline-2,4(1H,3H)-dione are not extensively covered in the provided sources. However, general principles of quinazolinedione synthesis and the roles of certain reagents can be inferred to understand the probable reaction pathways.

Role of Specific Reaction Conditions and Catalytic Systems (e.g., KHMDS, 18-crown-6)

The synthesis of quinazolinedione derivatives often requires basic conditions to facilitate cyclization or substitution reactions. While specific studies detailing the use of potassium hexamethyldisilazane (B44280) (KHMDS) for the synthesis of 6,7-difluoroquinazoline-2,4(1H,3H)-dione are unavailable, the function of such strong, non-nucleophilic bases is well-understood in organic chemistry. KHMDS is typically employed to deprotonate acidic protons, such as those on nitrogen atoms in amides or ureas, to generate reactive anions without competing as a nucleophile itself.

The use of a phase-transfer catalyst like 18-crown-6 (B118740) is often coupled with potassium bases. The crown ether effectively sequesters the potassium cation (K+), leaving a more "naked" and highly reactive anion. rsc.org This enhanced reactivity can lead to higher yields and faster reaction times, particularly in systems with poor solubility or when a highly reactive nucleophile is required. In the context of quinazolinedione synthesis, this could facilitate intramolecular cyclization or N-alkylation steps.

Proposed Reaction Mechanisms (e.g., Modified 1,3-Dipolar Cycloaddition)

There is no evidence in the surveyed literature to suggest that the synthesis of the 6,7-difluoroquinazoline-2,4(1H,3H)-dione core proceeds via a modified 1,3-dipolar cycloaddition. A 1,3-dipolar cycloaddition is a pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile. wikipedia.org While this is a powerful tool for heterocyclic synthesis, the formation of the six-membered pyrimidine (B1678525) ring of the quinazolinedione scaffold typically follows other pathways.

More conventional routes to the quinazoline-2,4(1H,3H)-dione core include:

The reaction of 2-aminobenzonitriles with carbon dioxide, often catalyzed by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net

The condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of a Lewis acid like ZnCl₂. nih.gov

The cyclocondensation of N-aryl-N'-pyridyl ureas, formed from substituted anthranilic esters. researchgate.net

Regioselectivity and Stereoselectivity in Quinazoline-2,4(1H,3H)-dione Chemical Transformations

Research into the specific regioselectivity and stereoselectivity of chemical transformations starting from 6,7-difluoroquinazoline-2,4(1H,3H)-dione is limited. However, studies on related quinazoline systems provide valuable insights.

A key area where regioselectivity is crucial is in the nucleophilic aromatic substitution (SNAr) of dichloroquinazoline precursors. For example, in 2,4-dichloroquinazolines, nucleophilic attack by amines consistently occurs at the C4 position with high regioselectivity over the C2 position. nih.gov This predictable selectivity is fundamental in the synthesis of many biologically active 4-aminoquinazoline derivatives. The higher electrophilicity of the C4 position is the driving factor for this observed regioselectivity.

Stereoselectivity becomes a factor when chiral centers are introduced into the molecule, for instance, through the addition of a chiral substituent at the N1 or N3 position. While the core quinazolinedione ring is planar, the introduction of chiral side chains can lead to diastereomers, and the stereochemical outcome of subsequent reactions would be of significant interest. However, specific studies focusing on stereoselective transformations of 6,7-difluoroquinazoline-2,4(1H,3H)-dione were not found in the reviewed literature.

Structure Activity Relationship Sar Studies of 6,7 Difluoroquinazoline 2,4 1h,3h Dione Derivatives

Impact of Fluoro-Substituents on Quinazoline-2,4(1H,3H)-dione Bioactivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity. Fluorine's unique properties—high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

In the context of the quinazoline-2,4(1H,3H)-dione scaffold, the 6,7-difluoro substitution pattern is particularly significant. This arrangement mimics the substitution pattern of highly successful fluoroquinolone antibiotics, which often feature a fluorine atom at the C-6 position. mdpi.com This fluoro-substitution can enhance cell penetration and binding to target enzymes like DNA gyrase and topoisomerase IV. nih.govmdpi.com The strong electron-withdrawing nature of the two fluorine atoms can also influence the acidity of the N-1 and N-3 protons, potentially affecting hydrogen bonding interactions with target receptors. nih.gov Furthermore, the C-F bond is highly stable to metabolic oxidation, meaning that the 6,7-difluoro substitution can block potential sites of metabolism, thereby increasing the compound's bioavailability and half-life. nih.gov

Influence of Substituents at Nitrogen Positions (N-1, N-3) on Pharmacological Profiles

The N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione ring are key sites for chemical modification that significantly dictate the pharmacological outcome. Research has shown that introducing various substituents at these nitrogen atoms can lead to compounds with diverse activities, ranging from antimicrobial to anticancer effects. nih.govnih.gov

Synthetic modifications often involve N-alkylation to introduce linker groups, which can then be appended with various heterocyclic rings. nih.gov For instance, the introduction of triazole, oxadiazole, or thiadiazole moieties at both the N-1 and N-3 positions has been explored to enhance antimicrobial activity. nih.gov Studies have shown that compounds with triazole moieties at these positions exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov In the realm of anticancer research, novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been developed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, with the nature of the N-3 substituent being critical for potent enzymatic inhibition. nih.gov Specifically, derivatives bearing certain aromatic and heterocyclic side chains at N-3 have demonstrated significant cytotoxic activity against cancer cell lines. nih.gov

| Position(s) | Substituent Type | Observed Biological Activity | Key Findings |

|---|---|---|---|

| N-1, N-3 | (Triazol-3-yl)methyl | Antimicrobial | Compound 13 showed moderate activity against Staphylococcus aureus and activity equipotent to reference drugs against Escherichia coli. nih.gov |

| N-1, N-3 | (Oxadiazol-2-yl)methyl | Antimicrobial | Compound 14a was effective against Staphylococcus aureus and showed sensitivity against Candida albicans. nih.gov |

| N-3 | Aryl/Heteroaryl side chains | Anticancer (c-Met/VEGFR-2 inhibition) | Compounds 4b and 4e showed higher cytotoxic activity than the reference drug cabozantinib (B823) against HCT-116 colorectal cell lines. nih.gov |

| N-1, N-3 | Guanidine moieties | NHE-1 Inhibition, Anti-inflammatory | Bis-substituted derivatives showed potent inhibition of the Na+/H+ exchanger-1 (NHE-1) and anti-inflammatory effects. rsc.org |

Role of Substitutions at C-6, C-7, C-8, and other Carbon Positions in Modulating Activity

Substitutions on the benzene (B151609) ring portion of the quinazoline-2,4(1H,3H)-dione scaffold play a critical role in modulating biological activity. The C-6, C-7, and C-8 positions are particularly important, and modifications at these sites can influence potency, selectivity, and pharmacokinetic properties.

SAR studies have revealed that the presence of halogen atoms, such as bromine or chlorine, at the C-6 and C-8 positions can significantly improve antimicrobial activity. researchgate.net For example, the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione highlights the chemical accessibility of the C-8 position for introducing functional groups that can interact with nucleophilic reagents to create a diverse library of compounds. nih.gov The introduction of an 8-methoxy group has been shown to improve the activity of quinazoline-2,4-diones against fluoroquinolone-resistant bacteria. mdpi.com Furthermore, the 6,7-dimethoxy substitution pattern has been investigated for various biological activities, underscoring the importance of these positions. researchgate.net These substitutions influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

| Position(s) | Substituent Type | Observed Biological Activity | Key Findings |

|---|---|---|---|

| C-6, C-8 | Halogen (e.g., Iodine) | Antimicrobial | The presence of halogen atoms at these positions can significantly improve antibacterial activity. researchgate.net |

| C-8 | Methoxy (-OCH₃) | Antibacterial | An 8-methoxy group improves activity against quinolone-resistant Escherichia coli. mdpi.com |

| C-6 | Bromo (-Br) | Chemical Intermediate | The 6-bromo derivative allows for further functionalization, such as chlorosulfonylation at the C-8 position. nih.gov |

| C-8 | Chlorosulfonyl (-SO₂Cl) | ||

| C-6, C-7 | Dimethoxy (-OCH₃) | Various Bioactivities | Derivatives with this substitution pattern have been explored as potential therapeutic agents. researchgate.net |

SAR of Quinazoline-2,4(1H,3H)-dione Dimers for Enhanced Biological Effects and Efflux Evasion

Bacterial efflux pumps are a major mechanism of multidrug resistance (MDR), as they actively expel antibiotics from the bacterial cell. nih.gov One strategy to combat this is the development of efflux pump inhibitors (EPIs). Quinazoline (B50416) derivatives have been investigated for their ability to inhibit these pumps, thereby restoring the efficacy of existing antibiotics. nih.govresearchgate.net

While specific studies on "dimers" of 6,7-difluoroquinazoline-2,4(1H,3H)-dione are limited, the concept can be related to N1, N3-bis-substituted derivatives, which essentially link two active moieties to a central quinazoline-dione core. nih.gov The SAR for quinazoline-based EPIs suggests that lipophilicity and specific structural features are key to their activity. nih.gov Molecular docking studies on other quinazoline classes have shown that these molecules can bind to pockets within efflux pump subunits, such as AcrB of the AcrAB-TolC pump in E. coli. researchgate.net The substitutions on the quinazoline ring are critical for this binding. For instance, in a series of 6-nitroquinazolin-4(3H)-one derivatives, the nature of the substituent at the N-3 position, such as a 3-(dimethylamino)propyl or a 2-(pyrrolidin-1-yl)ethyl group, was crucial for enhancing the activity of chloramphenicol (B1208) against Gram-negative bacteria that overexpress efflux pumps. researchgate.net This indicates that the size, charge, and flexibility of the side chains attached to the quinazoline scaffold are determining factors for effective efflux pump inhibition and evasion.

Comparative SAR with Fluoroquinolone Analogs and other Quinazoline Classes

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as "fluoroquinolone-like" inhibitors, primarily because they can also target bacterial DNA gyrase and topoisomerase IV. nih.gov A key difference and potential advantage is that some quinazoline-2,4-diones show activity against fluoroquinolone-resistant bacterial strains. mdpi.com For example, 8-methoxy-quinazoline-2,4-diones exhibit little increase in minimum inhibitory concentration (MIC) due to common resistance mutations in the gyrA gene of E. coli. mdpi.com This suggests that the dione (B5365651) scaffold may interact differently with the target enzymes compared to traditional fluoroquinolones, potentially overcoming existing resistance mechanisms. Furthermore, some diones inhibit S. aureus gyrase and topoisomerase IV with similar efficacy, suggesting they might act as dual-targeting agents, which could slow the development of future resistance. mdpi.com

When compared to other quinazoline classes, such as the widely studied quinazolin-4(3H)-ones, there are notable differences in SAR. Quinazolin-4(3H)-ones have been extensively developed as anticancer agents, often targeting tyrosine kinases. SAR studies on this class have shown that substitutions at the C-2 and C-3 positions are critical for activity. researchgate.net For example, a 2-aryl substituent and various side chains at N-3 are common features of potent quinazolin-4(3H)-one inhibitors. In contrast, for the quinazoline-2,4(1H,3H)-dione class, simultaneous substitution at both N-1 and N-3 is a common strategy for developing antimicrobial agents, a pattern less typical for the quinazolin-4(3H)-one scaffold. nih.gov This highlights how the core heterocyclic structure dictates the optimal substitution patterns for achieving a desired biological effect.

Molecular and Cellular Biological Evaluation of 6,7 Difluoroquinazoline 2,4 1h,3h Dione and Its Analogs

Inhibition of Bacterial Topoisomerase Enzymes

Substituted quinazoline-2,4(1H,3H)-diones have been identified as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. nih.govnih.govdntb.gov.ua The inhibitory action of these compounds is often likened to that of fluoroquinolones, a widely used class of antibiotics. nih.gov

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process essential for relieving the topological stress that arises during DNA replication. nih.gov Quinazoline-2,4(1H,3H)-dione analogs are believed to function as fluoroquinolone-like inhibitors, interfering with the DNA-gyrase complex. nih.gov

The proposed mechanism involves the stabilization of the transient covalent complex formed between DNA gyrase and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell. nih.gov While specific structural studies on 6,7-difluoroquinazoline-2,4(1H,3H)-dione are limited, research on analogous compounds provides insights into the molecular interactions. It is hypothesized that the quinazolinedione core intercalates into the DNA at the site of cleavage. Substituents on the quinazolinedione ring play a crucial role in the interaction with the enzyme. For instance, in related compounds, specific moieties extend into the GyrB region of the enzyme, while other parts of the molecule interact with the GyrA subunit. nih.gov

Derivatives of quinazolin-2,4-dione have shown significant inhibitory activity against the subunit B of DNA gyrase (GyrB) from Staphylococcus aureus. The table below presents the half-maximal inhibitory concentration (IC50) values for some of these derivatives.

| Compound | Substituent (R¹) | IC50 (µM) for S. aureus GyrB |

| f1 | H | 1.21 |

| f3 | 5-OCH₃ | 0.83 |

| f4 | 6-OCH₃ | 0.31 |

| f5 | 6-Cl | 0.81 |

| f6 | 6-F | 0.83 |

| f11 | 8-OCH₃ | 0.77 |

| f12 | 8-Cl | 0.88 |

| Data sourced from a study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. nih.gov |

Topoisomerase IV is another essential type II topoisomerase in bacteria, primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes. nih.gov Similar to DNA gyrase, it is a heterotetramer, composed of two ParC and two ParE subunits. The mechanism of inhibition by quinazoline-2,4(1H,3H)-dione analogs is also believed to mirror that of fluoroquinolones, which poison the enzyme by trapping it in a complex with cleaved DNA. nih.gov This action blocks the segregation of chromosomes, thereby inhibiting cell division and leading to bacterial cell death.

A significant challenge with existing fluoroquinolone antibiotics is the emergence of bacterial resistance, often through mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). nih.govnih.govitg.be These mutations typically alter the drug-binding pocket, reducing the affinity of the antibiotic for its target.

The development of quinazoline-2,4(1H,3H)-dione derivatives, including the 6,7-difluoro analog, is a strategic approach to circumvent this resistance. nih.gov The structural dissimilarity of the quinazolinedione core compared to the quinolone core may allow these compounds to bind differently to the enzyme-DNA complex, potentially retaining activity against fluoroquinolone-resistant strains. While direct evidence for 6,7-difluoroquinazoline-2,4(1H,3H)-dione is not yet widely published, the broader class of compounds is being actively investigated for its potential to overcome these resistance mechanisms. For example, a study on a close analog, 3-amino-5,6-difloro-2-methyl-quinazoline-4(3h)-one, demonstrated significant activity against various bacterial strains, suggesting the potential of the difluoro-quinazoline scaffold. wojast.org.ng

The table below shows the minimum inhibitory concentrations (MIC) for a 5,6-difluoro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one (Compound 1) and its derivative 3-amino-5,6-difloro-2-methyl-quinazoline-4(3h)-one (Compound 2).

| Compound | Staphylococcus aureus | Bacillus species | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Candida albicans |

| Compound 1 | 10.00±0.25 | 10.00±0.25 | 12.00±0.50 | 10.00±0.25 | 10.00±0.25 | 10.00±0.25 |

| Compound 2 | 10.00±0.25 | 10.00±0.25 | 10.00±0.25 | 12.00±0.50 | 10.00±0.25 | 10.00±0.25 |

| Values are in mm and represent the zone of inhibition. Data sourced from a study on the synthesis and antibacterial activity of these compounds. wojast.org.ng |

Modulation of Efflux Pump Mechanisms in Bacterial Cells

Another prevalent mechanism of bacterial resistance is the active efflux of antibiotics from the cell by membrane-bound transporter proteins known as efflux pumps. nih.gov This process reduces the intracellular concentration of the drug, preventing it from reaching its target. The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of antibiotics against multidrug-resistant (MDR) bacteria. nih.govnih.gov

Quinazoline (B50416) derivatives have been investigated for their potential to act as EPIs. nih.govresearchgate.net For instance, certain quinazolinone analogues have been shown to inhibit efflux pumps in Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis. researchgate.net These compounds were found to increase the intracellular accumulation of known efflux pump substrates. While specific studies on 6,7-difluoroquinazoline-2,4(1H,3H)-dione as an EPI are not yet available, the general activity of the quinazolinone scaffold suggests that it may also possess the ability to modulate efflux pump activity, thereby potentially reversing antibiotic resistance.

Enzyme Inhibition in Metabolic and Signaling Pathways

Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. rjptonline.orgnih.gov By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can reduce postprandial hyperglycemia. nih.govproquest.com

Several studies have synthesized and screened quinazolinone derivatives for their inhibitory effects on these enzymes. rjptonline.orgresearchgate.net Research has shown that various synthesized quinazolinone compounds possess good inhibitory activity, often comparable to the approved drug Acarbose. rjptonline.orgresearchgate.net For instance, a study of thirty novel quinazolinone compounds (coded PM1-PM30) found that compounds PM20 , PM7 , PM28 , and PM29 were remarkably potent α-amylase inhibitors. rjptonline.orgresearchgate.net In the same study, compounds PM30 , PM28 , PM29 , and PM4 were identified as potent α-glucosidase inhibitors. rjptonline.orgresearchgate.net Another study on 6-halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides found that compound 3c , featuring a 6-bromo and a 2-(4-chlorophenyl) group, exhibited the highest activity against α-glucosidase with an IC50 of 0.92 µM. nih.gov These findings suggest that the quinazoline core is a valuable scaffold for developing new agents to manage diabetes. rjptonline.orgnih.gov

| Compound Class/Example | Target Enzyme | Activity | IC50 (µM) |

| 6-halogenated quinazoline 3-oxides (3i ) | α-Glucosidase | Inhibitor | 1.01 |

| 6-halogenated quinazoline 3-oxides (3i ) | α-Amylase | Inhibitor | 1.18 |

| 6-halogenated quinazoline 3-oxides (3c ) | α-Glucosidase | Inhibitor | 0.92 |

Data sourced from a study on 6-halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides. nih.gov

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comfrontiersin.org Its inhibition leads to increased intracellular cAMP levels, which in turn suppresses inflammation. frontiersin.orgjst.go.jp Consequently, PDE4 inhibitors are a promising class of drugs for treating inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis. nih.govfrontiersin.org

The quinazoline structure has been explored for its potential as a source of PDE4 inhibitors. jst.go.jp Research has identified several quinazoline-based derivatives with potent PDE4B inhibitory activity. jst.go.jp In a study aimed at discovering novel anti-inflammatory agents, a series of quinazoline derivatives were synthesized and evaluated. Compounds that showed a significant reduction in TNF-α levels were further tested for their PDE4B inhibitory activity. jst.go.jp Although specific IC50 values for 6,7-difluoroquinazoline-2,4(1H,3H)-dione are not detailed, the broader class of quinazolinone derivatives has yielded promising candidates. For example, nitraquazone (B1200208), a related compound, showed good inhibitory activity with an IC50 of 1.9 µM. jst.go.jp Another study on quinazolinone derivatives analogous to nitraquazone found that compound 6d showed promising inhibitory activity against PDE4B, comparable to the well-known inhibitor Rolipram. researchgate.net

| Compound Class/Example | Target Enzyme | Activity | IC50 (µM) |

| Quinazolinone derivatives | Nitraquazone | PDE4 | 1.9 |

| Quinazolinone derivatives | Compound 6d | PDE4B | Comparable to Rolipram |

Data sourced from studies on various quinazolinone derivatives. jst.go.jpresearchgate.net

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Cyclin-dependent kinase 5 (CDK5) has emerged as a significant therapeutic target due to its role in neuronal functions and its hyperactivation in various cancers, including glioblastoma, as well as in neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netnih.govfrontiersin.orgnih.gov The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising framework for the development of CDK5 inhibitors. nih.gov

Research into this class of compounds has led to the discovery of a novel family of quinazolinones that act as allosteric inhibitors of CDK5, meaning they bind to a site other than the highly conserved ATP-binding pocket. researchgate.netnih.govfrontiersin.orgnih.gov This alternative mechanism of action is of particular interest as it may offer greater selectivity and overcome some of the limitations associated with traditional ATP-competitive inhibitors. researchgate.netnih.govfrontiersin.org

A fluorescence-based biosensor screening approach was utilized to identify these novel quinazolinone-based CDK5 inhibitors. researchgate.netnih.gov This method was specifically designed to discriminate against compounds that bind to the ATP pocket, thereby focusing on the discovery of allosteric modulators. researchgate.netnih.govnih.gov

While direct inhibitory data for 6,7-difluoroquinazoline-2,4(1H,3H)-dione against CDK5 is not available in the reviewed literature, studies on a series of its analogs provide valuable insights into the structure-activity relationships (SAR) for CDK5 inhibition. The inhibitory potential of several quinazolinone derivatives has been characterized, revealing their ability to modulate CDK5 kinase activity in vitro. researchgate.netnih.gov

The investigation into these analogs explored various structural modifications to the quinazolinone core. researchgate.net These included assessing the importance of a methyl group at the 7-position of the quinazoline ring, replacing an aromatic group at the N-3 position with a cyclohexyl group, and examining the influence of the type and position of substituents on the N-3 phenyl group. researchgate.net

The inhibitory activities of these synthesized quinazolinone derivatives against CDK5 were quantified, with several compounds demonstrating notable potency. The detailed findings from these evaluations are presented in the data table below, showcasing the IC50 values which represent the concentration of the inhibitor required to reduce CDK5 activity by 50%.

Table 1: CDK5 Inhibitory Activity of Quinazolinone Analogs

| Compound ID | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |

| JMV5637 | H | H | H | H | H | 1.8 |

| JMV5735 | CH3 | H | H | H | H | 2.5 |

| JMV5798 | H | H | H | H | H | 10 |

| JMV5886 | CH3 | H | H | H | OCH3 | 1.8 |

| JMV5887 | CH3 | H | H | OCH3 | H | > 10 |

| JMV5888 | CH3 | H | OCH3 | H | H | 1.8 |

| JMV5889 | CH3 | Cl | H | H | H | 2.5 |

| JMV5891 | CH3 | H | H | Cl | H | 1.8 |

| JMV5894 | CH3 | H | H | H | Cl | 2.5 |

| Data sourced from studies on quinazolinone analogs as CDK5 inhibitors. researchgate.net |

These findings underscore the potential of the quinazolinone scaffold in developing novel CDK5 inhibitors. The identified allosteric mechanism of action provides a promising avenue for creating more selective therapies for cancers and neurodegenerative disorders where CDK5 is implicated. researchgate.netnih.govfrontiersin.org Further research, including the synthesis and evaluation of analogs such as 6,7-difluoroquinazoline-2,4(1H,3H)-dione, is warranted to expand upon these initial findings and to fully elucidate the therapeutic potential of this class of compounds.

Computational Chemistry and in Silico Modeling of 6,7 Difluoroquinazoline 2,4 1h,3h Dione

Molecular Docking Studies for Ligand-Target Binding Affinity and Orientation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This method is instrumental in structure-based drug design for screening virtual libraries and for understanding the molecular basis of a ligand's activity. For the quinazoline-2,4(1H,3H)-dione class of compounds, docking studies have been extensively used to elucidate their mechanism of action against various biological targets.

While specific docking studies on 6,7-difluoroquinazoline-2,4(1H,3H)-dione are not extensively detailed in the literature, research on analogous structures provides a framework for how this compound might be investigated. Derivatives have been docked into the active sites of enzymes like DNA gyrase, tyrosyl-tRNA synthetase, and kinases to explore their potential as inhibitors. nih.govrsc.org For example, in studies targeting bacterial DNA gyrase, quinazolin-2,4-dione derivatives were observed to form key hydrogen bonds and pi-stacking interactions within the ATP-binding pocket. rsc.org These studies typically reveal that the core scaffold anchors the molecule to the active site, while substituents at various positions dictate specificity and potency. Docking simulations for 6,7-difluoroquinazoline-2,4(1H,3H)-dione would similarly aim to predict its binding mode and affinity, with the fluorine atoms potentially forming favorable interactions with the protein target.

| Derivative Class | Protein Target | Key Interactions Observed | Potential Application |

|---|---|---|---|

| Quinazolin-2,4-dione hybrids | S. aureus tyrosyl-tRNA synthetase | Hydrogen bonding and hydrophobic interactions within the active site. nih.gov | Antibacterial |

| Acylthiourea-substituted quinazolin-2,4-diones | DNA gyrase (PDB: 2XCT) | Hydrogen bonds with key residues (e.g., Gln1267, Lys1276) and pi-stacking with the quinazoline (B50416) ring. rsc.org | Antibacterial |

| Various N-heterocyclic hybrids | Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH) | Analysis of binding modes within the putative active site to guide antimalarial drug design. frontiersin.org | Antimalarial |

| Quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Interactions within the ATP-binding site, leveraging hydrophobic and polar contacts. frontiersin.org | Anticancer |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions. Following molecular docking, MD simulations can be run to assess the stability of the predicted binding pose over time, typically on the nanosecond scale. nih.govmdpi.com This technique simulates the movement of atoms and molecules, offering insights into the conformational changes of both the ligand and the protein upon binding.

For quinazoline derivatives, MD simulations have been crucial in validating docking results and confirming the stability of key interactions. tandfonline.combohrium.com Studies on quinazoline-based inhibitors targeting protein kinases like EGFR and PAK4 have used MD simulations to monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone, ensuring the complex remains stable throughout the simulation. tandfonline.combohrium.com These simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy. Applying MD simulations to a complex of 6,7-difluoroquinazoline-2,4(1H,3H)-dione and a target protein would verify the stability of its docked pose and analyze the persistence of crucial hydrogen bonds and other interactions, thereby strengthening the predictions made by docking. bohrium.com

Application of Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Elucidation

Frontier Molecular Orbital (FMO) theory is a quantum mechanical model used to explain and predict the outcomes of chemical reactions. wikipedia.orgnumberanalytics.com The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity, kinetic stability, and polarizability.

In the context of drug design, FMO theory, often employed through Density Functional Theory (DFT) calculations, can elucidate a molecule's electronic properties. scirp.org For 6,7-difluoroquinazoline-2,4(1H,3H)-dione, calculating the HOMO and LUMO energy levels can help predict its susceptibility to metabolic reactions (e.g., oxidation or reduction) and its ability to participate in covalent interactions with a target protein. A large HOMO-LUMO gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. acs.org These calculations can guide the design of derivatives with improved stability or, conversely, enhanced reactivity if a covalent mechanism of inhibition is desired.

Prediction of Physicochemical Descriptors Relevant to Biological Activity (e.g., cLogD)

The biological activity and therapeutic potential of a compound are heavily influenced by its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. In silico tools are widely used to predict these descriptors early in the drug discovery process, allowing for the filtration of compounds with undesirable properties.

For 6,7-difluoroquinazoline-2,4(1H,3H)-dione, key descriptors such as the calculated logarithm of the distribution coefficient (cLogD), molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be predicted. These values are often assessed against established guidelines like Lipinski's Rule of Five to evaluate a compound's "drug-likeness." The fluorine atoms in the 6 and 7 positions are expected to increase lipophilicity (higher cLogP/cLogD) compared to the unsubstituted parent compound, which can affect membrane permeability and plasma protein binding.

| Descriptor | Definition | Relevance to Biological Activity |

|---|---|---|

| cLogD/cLogP | Calculated measure of lipophilicity at a specific pH (LogD) or for the neutral species (LogP). | Influences solubility, membrane permeability, metabolic stability, and promiscuity. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Affects diffusion and permeability; often constrained (<500 Da in Lipinski's rules). |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with passive molecular transport through membranes and blood-brain barrier penetration. |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | Affects solubility and receptor binding. |

| Hydrogen Bond Acceptors (HBA) | Number of nitrogen and oxygen atoms. | Affects solubility and receptor binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org These models, once validated, can be used to predict the activity of new, unsynthesized compounds. QSAR models can be 2D, relying on topological descriptors, or 3D, which uses information about the 3D structure of the molecules (e.g., CoMFA and CoMSIA). frontiersin.orgmdpi.com

Numerous QSAR studies have been performed on quinazoline derivatives to identify the key structural features required for activity against targets like EGFR, CDK2/cyclin A, and others. tandfonline.comacs.orgmdpi.com For instance, 3D-QSAR studies on EGFR inhibitors have generated contour maps that indicate where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic groups are favored or disfavored for enhancing activity. frontiersin.org A QSAR model for a series of 6,7-difluoroquinazoline-2,4(1H,3H)-dione derivatives could similarly be developed. By correlating descriptors (e.g., electronic, steric, hydrophobic) of various substituents on the quinazoline core with their measured biological activity, such a model would provide a predictive tool to guide the synthesis of more potent analogs. frontiersin.org

In Silico Screening and Library Design of 6,7-Difluoroquinazoline-2,4(1H,3H)-dione Derivatives

In silico screening and library design leverage the models and insights gained from the aforementioned computational techniques to identify or create novel compounds with high potential for activity. This process can involve virtual screening, where large databases of existing compounds are computationally docked into a target's active site, or fragment-based design, where novel molecules are constructed piece by piece.

Validated QSAR and pharmacophore models are powerful tools for this purpose. A pharmacophore model derived from known active quinazoline derivatives can be used as a 3D query to search for compounds that match the essential spatial arrangement of chemical features required for binding. nih.gov Similarly, insights from 3D-QSAR contour maps can guide the rational design of a focused library of 6,7-difluoroquinazoline-2,4(1H,3H)-dione derivatives. frontiersin.org For example, if a model indicates that a bulky, hydrophobic group is beneficial at the N-1 position, a virtual library can be generated with various such groups, and their predicted activity and ADMET properties can be evaluated before committing resources to their chemical synthesis. rsc.org This approach streamlines the hit-to-lead optimization process, focusing synthetic efforts on compounds with the highest probability of success.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 6,7-difluoroquinazoline-2,4(1H,3H)-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the two N-H protons of the uracil-like ring. The aromatic protons, H-5 and H-8, would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). Due to coupling with the adjacent fluorine atoms, these signals would likely present as complex multiplets or doublets of doublets. The N-H protons are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would account for all eight carbon atoms in the structure. The two carbonyl carbons (C-2 and C-4) are expected to resonate at the lowest field (δ ≈ 150-165 ppm). The aromatic carbons would appear in the typical range of 100-150 ppm. The signals for C-6 and C-7 would be directly coupled to fluorine, resulting in large one-bond carbon-fluorine coupling constants (¹JCF), which are highly characteristic. Similarly, adjacent carbons (C-5 and C-8) would show smaller two-bond couplings (²JCF).

¹⁹F NMR: The fluorine NMR spectrum would be the most direct method to confirm the presence and environment of the fluorine atoms. It is expected to show two distinct signals for F-6 and F-7, each split into a doublet by the other, demonstrating their ortho relationship.

Table 1: Predicted ¹H and ¹⁹F NMR Spectral Data for 6,7-difluoroquinazoline-2,4(1H,3H)-dione Note: These are estimated values. Actual experimental results may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~11.0 | br s | - | N¹-H / N³-H |

| ¹H | ~7.5 | dd | J(H,F) ≈ 7-10, J(H,H) ≈ 1-2 | H-5 |

| ¹H | ~7.2 | dd | J(H,F) ≈ 7-10, J(H,H) ≈ 1-2 | H-8 |

| ¹⁹F | ~ -130 to -145 | d | J(F,F) ≈ 20 | F-6 / F-7 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the molecular formula of 6,7-difluoroquinazoline-2,4(1H,3H)-dione. The technique measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). For the molecular formula C₈H₄F₂N₂O₂, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a minimal mass error (typically < 5 ppm) confirming the elemental composition.

Electron Ionization-Mass Spectrometry (EI-MS): EI-MS would provide information about the compound's fragmentation pattern, offering structural clues. Upon ionization, the molecular ion (M⁺) would be observed, and subsequent fragmentation could involve the loss of CO, NCO, or other small neutral molecules, creating a characteristic fingerprint that helps in structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is ideal for analyzing the purity of a sample and confirming the molecular weight of the main component. The liquid chromatography step separates the compound from any impurities, and the mass spectrometer detects the eluting peaks, providing the molecular weight for each component.

Table 2: Predicted Mass Spectrometry Data for 6,7-difluoroquinazoline-2,4(1H,3H)-dione Note: These are theoretical values.

| Technique | Ion Mode | Expected m/z | Formula | Description |

|---|---|---|---|---|

| HRMS | ESI+ | 199.0262 | C₈H₅F₂N₂O₂⁺ | Protonated molecule [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups. For 6,7-difluoroquinazoline-2,4(1H,3H)-dione, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

Key expected absorptions include:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibrations of the two N-H bonds in the dione (B5365651) ring.

C=O Stretching: One or two strong, sharp absorption bands between 1650 and 1750 cm⁻¹ are characteristic of the two carbonyl (C=O) groups. The exact position can indicate the presence of hydrogen bonding.

C=C and C=N Stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the carbon-fluorine bonds.

Table 3: Predicted Infrared (IR) Absorption Bands Note: Based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| 3100-3300 | Medium-Broad | N-H Stretch |

| 1650-1750 | Strong | C=O Stretch (Amide) |

| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity.

Flash Silica Column Chromatography: This is a common preparative technique used to purify multigram quantities of a compound from reaction byproducts. For 6,7-difluoroquinazoline-2,4(1H,3H)-dione, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol, would likely be employed to separate the target compound based on its polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier analytical method for determining the purity of a final compound. A sample is injected onto a column (commonly a C18 reverse-phase column) and eluted with a solvent mixture. The detector response is recorded over time, producing a chromatogram. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks, ideally showing a single major peak for a pure sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. To perform this analysis, a suitable single crystal of 6,7-difluoroquinazoline-2,4(1H,3H)-dione must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a precise 3D model of the molecule.

Q & A

Q. What synthetic methodologies are effective for preparing 6,7-difluoroquinazoline-2,4(1H,3H)-dione?

A mesoporous catalytic protocol using amine-functionalized MCM-41 in aqueous media has been demonstrated for synthesizing quinazoline-2,4-dione derivatives. This method, optimized for 6,7-dimethoxy analogs, can be adapted by substituting methoxy groups with fluorine via halogenation reactions. Key steps include cyclization of anthranilic acid derivatives and fluorination using agents like SF₄ or DAST under controlled conditions . For fluorinated derivatives, regioselective fluorination may require protecting group strategies to avoid side reactions, as seen in analogous chloro-fluoro-pyrimidine syntheses .

Q. How can the structure and purity of 6,7-difluoroquinazoline-2,4(1H,3H)-dione be confirmed?

- NMR Spectroscopy : and NMR can confirm substitution patterns. For example, fluorine atoms at positions 6 and 7 deshield adjacent protons, producing distinct splitting patterns. NMR is critical for verifying fluorination efficiency .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing between positional isomers .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, as demonstrated for nitro-substituted quinazoline-diones .

Q. What are common impurities in 6,7-difluoroquinazoline-2,4(1H,3H)-dione synthesis, and how are they characterized?

Impurities often arise from incomplete fluorination or residual intermediates (e.g., 6-fluoro-7-chloro analogs). Chromatographic methods (HPLC/LC-MS) with UV detection at 254 nm are used for profiling. Reference standards for related compounds, such as 6,7-dimethoxyquinazoline-2,4-dione (CAS 28888-44-0), aid in impurity identification .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during synthesis?

Fluorination at the 6- and 7-positions competes with other electrophilic substitution pathways. Strategies include:

- Directed Metalation : Using directing groups (e.g., amides) to stabilize intermediates and control fluorine insertion .

- Protection/Deprotection : Temporarily blocking reactive sites (e.g., carbonyl groups) to prevent undesired substitutions, as shown in the synthesis of 8-fluoro analogs .

- Computational Modeling : DFT calculations predict reactive sites and transition states, optimizing reaction conditions .

Q. What mechanistic insights explain contradictory reactivity data in fluorinated quinazoline-diones?

Contradictions in substituent effects (e.g., electron-withdrawing fluorine vs. activating groups) can arise from solvent polarity and catalyst interactions. For example, in aqueous media, hydrogen bonding with the MCM-41 catalyst enhances electrophilic substitution at specific positions . Kinetic studies using in-situ IR or Raman spectroscopy help monitor intermediate formation and resolve such discrepancies .

Q. How can the biological activity of 6,7-difluoroquinazoline-2,4(1H,3H)-dione be evaluated in vitro?

- Enzyme Inhibition Assays : Test against targets like HIV reverse transcriptase or cancer-associated kinases, using fluorogenic substrates to quantify IC₅₀ values .

- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HeLa, HepG2) assess selectivity. Structural analogs with thiazole or oxadiazole moieties show enhanced activity, suggesting similar modifications for this compound .

- Solubility Optimization : Use co-solvents (DMSO/PBS mixtures) or PEGylation to improve bioavailability for cell-based studies .

Q. What computational tools predict the stability of 6,7-difluoroquinazoline-2,4(1H,3H)-dione under varying pH conditions?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., AMBER) evaluate hydrolysis susceptibility. The compound’s dione ring is prone to base-catalyzed degradation, as seen in related uracil derivatives. Adjusting pH to 4–6 in formulation buffers minimizes decomposition .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.